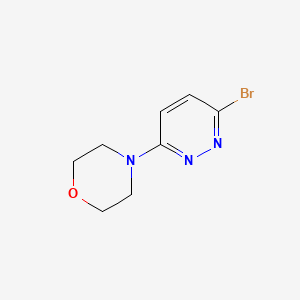

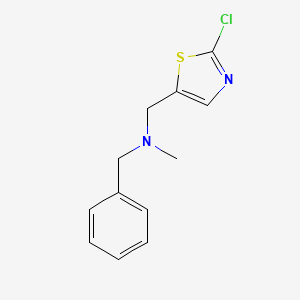

![molecular formula C20H19FN2O5 B2966076 methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate CAS No. 2034456-55-6](/img/structure/B2966076.png)

methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate is a complex organic molecule noted for its chemical structure and multifaceted applications in various scientific domains. This compound features a benzoxazepine core, a distinctive seven-membered heterocycle containing oxygen and nitrogen atoms. It is employed in diverse fields due to its unique reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate typically involves multiple steps starting from readily available precursors:

Formation of the Benzoxazepine Core: : Initial steps often involve constructing the benzoxazepine ring. One common route involves the cyclization of appropriately substituted ortho-aminophenols with 2-bromoacetophenone derivatives, catalyzed by a base such as potassium carbonate, followed by oxidation to achieve the oxo functionality.

Introduction of Fluorine: : The incorporation of a fluorine atom can be achieved via electrophilic fluorination using reagents like Selectfluor.

Attachment of the Carbamoyl Benzoate Moiety: : The benzoate group is introduced through esterification reactions using reagents like methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods:

Bulk Synthesis: : Reactions are optimized for high yield and purity using continuous flow reactors to enhance reaction rates and control.

Purification: : Employing techniques such as recrystallization and column chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

Oxidation: : Undergoes oxidation to form derivatives with additional oxygen functionalities.

Reduction: : Can be reduced to remove the oxo group, altering its chemical properties.

Substitution: : Undergoes nucleophilic substitution at the fluorine site, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: : Reagents like hydrogen peroxide (in the presence of a catalyst) facilitate oxidation.

Reducing Agents: : Lithium aluminum hydride is commonly used for reduction.

Nucleophiles: : Various nucleophiles, including amines and alcohols, participate in substitution reactions.

Major Products

Oxidation Products: : Typically form additional hydroxyl or carbonyl-containing molecules.

Reduction Products: : Yield compounds lacking the oxo functionality.

Substitution Products: : Result in a wide array of functionalized derivatives.

Scientific Research Applications

Methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate finds applications in various scientific research areas:

Chemistry

Catalysis: : Acts as a ligand in catalysis due to its ability to coordinate with metals.

Material Science: : Utilized in the synthesis of novel polymers and materials with unique properties.

Biology

Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.

Drug Development: : Used as a lead compound in drug discovery due to its biological activity.

Medicine

Therapeutic Agent: : Investigated for its potential therapeutic effects, particularly in treating certain diseases.

Industry

Agrochemicals: : Incorporated into formulations for pest control.

Dyes and Pigments: : Utilized in the production of high-performance dyes and pigments.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets: : Binds to specific enzymes, inhibiting their activity.

Pathways: : Modulates biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-((2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate

Ethyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate

Uniqueness

Fluorine Presence: : The fluorine atom contributes to its unique reactivity and biological activity.

Benzoxazepine Core: : This core structure provides distinctive chemical properties compared to similar compounds lacking this moiety.

This detailed exploration should give you a comprehensive understanding of methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate. How can we build on this?

Properties

IUPAC Name |

methyl 4-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O5/c1-27-20(26)14-4-2-13(3-5-14)19(25)22-8-9-23-11-15-10-16(21)6-7-17(15)28-12-18(23)24/h2-7,10H,8-9,11-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZRVUYAYBKYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

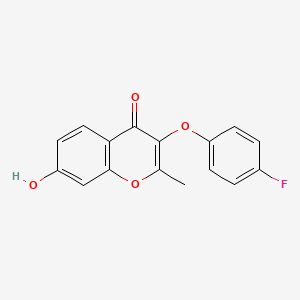

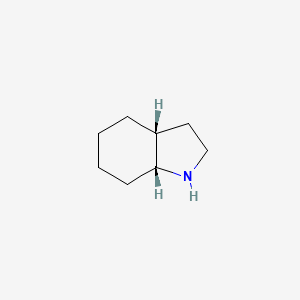

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)

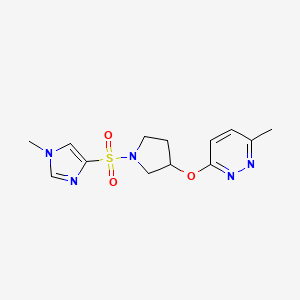

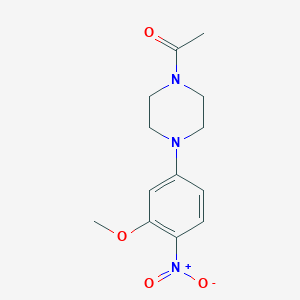

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)

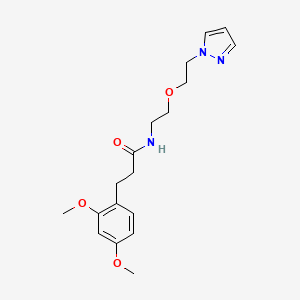

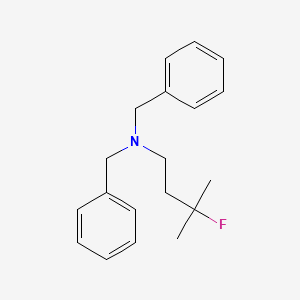

![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2966001.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2966007.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)